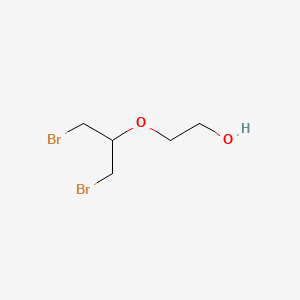
2-(1,3-Dibromopropan-2-yloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dibromopropan-2-yloxy)ethanol is an organic compound with the molecular formula C5H10Br2O2 It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to an ethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol typically involves the reaction of 1,3-dibromopropane with ethylene glycol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
BrCH2CHBrCH2OH+HOCH2CH2OH→BrCH2CHBrCH2OCH2CH2OH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dibromopropan-2-yloxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or other substituted products.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-(1,3-Dibromopropan-2-yloxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dibromopropan-2-yloxy)ethanol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic reactions. These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromopropane: A precursor in the synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol.
Ethylene Glycol: Another precursor used in the synthesis.
2-Bromoethanol: A related brominated alcohol with similar reactivity.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
5426-36-8 |
|---|---|
Molecular Formula |
C5H10Br2O2 |
Molecular Weight |
261.94 g/mol |
IUPAC Name |
2-(1,3-dibromopropan-2-yloxy)ethanol |
InChI |
InChI=1S/C5H10Br2O2/c6-3-5(4-7)9-2-1-8/h5,8H,1-4H2 |
InChI Key |
OFSMCGQQTGRVGN-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(CBr)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















